Sodium 2-formylbenzenesulfonate, also known as 2-formylbenzenesulfonic acid sodium salt, is a chemical compound with the molecular formula and a molecular weight of approximately 208.17 g/mol. This compound appears as a white to beige crystalline powder and is soluble in water. It is primarily recognized for its role as an intermediate in the synthesis of various organic compounds, particularly in the dye and detergent industries .
While specific biological activity data for sodium 2-formylbenzenesulfonate is limited, it has been noted for its potential interactions with biological systems. For instance, it has been used as a precursor to test fungal strains' abilities to transform phenolic and non-phenolic precursors into stable and non-toxic dyes . Additionally, it has shown some potential for sensitization reactions upon inhalation, indicating a need for caution during handling .
The synthesis of sodium 2-formylbenzenesulfonate typically involves the sulfonation of o-chlorobenzaldehyde using sodium sulfite under specific conditions. A notable method includes:
This method simplifies the production technique and utilizes cost-effective materials.
Sodium 2-formylbenzenesulfonate has several applications across different industries:
Interaction studies involving sodium 2-formylbenzenesulfonate have primarily focused on its reactivity with other chemicals. For example, it has been studied for its ability to form stable dye compounds when reacted with various substrates, including natural polymers like chitosan . These interactions highlight its versatility in synthetic organic chemistry.
Sodium 2-formylbenzenesulfonate shares structural similarities with several related compounds. Here are some comparable substances:
Compound Name | Molecular Formula | Key Uses |
---|---|---|
Sodium benzenesulfonate | C6H5NaO3S | Used as a surfactant and dispersing agent |
Sodium sulfobenzaldehyde | C7H5NaO3S | Precursor for dyes; similar functional groups |
Sodium p-toluenesulfonate | C7H9NaO3S | Used in organic synthesis; similar reactivity |
Sodium 2-formylbenzenesulfonate is unique due to its specific aldehyde functional group combined with a sulfonate group, which enhances its reactivity compared to other sulfonates. This makes it particularly valuable in dye chemistry and as a precursor for fluorescent whitening agents.